molecular formula C20H28O4 B602773 ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid CAS No. 77658-39-0

ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid

Cat. No.: B602773
CAS No.: 77658-39-0
M. Wt: 332.4 g/mol
InChI Key: AURKCYFYZBQUIZ-LJIVFDACSA-N
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Description

Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is a diterpenoid compound isolated from the Chinese herbal medicine Pteris semipinnata L. It is known for its wide range of biological activities, including antitumor, anti-inflammatory, and antimelanogenic properties .

Mechanism of Action

Target of Action

Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as Pterokaurane L1, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, specifically those involved in nasopharyngeal carcinoma and hepatocellular carcinoma .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It achieves this by translocating Bax into the mitochondria, down-regulating Bcl-2, activating caspase-9 and caspase-3, releasing cytochrome c into the cytosol, and translocating AIF from the mitochondria to the nucleus .

Biochemical Pathways

The compound affects the NF-kB pathway by stabilizing its inhibitor IkBα, reducing the nuclear p65, and inhibiting NF-kB activity . This subsequently affects the NF-kB downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

One study utilized fitc-doped nanoparticles for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice . This study demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors .

Result of Action

The compound’s action results in the inhibition of tumor growth. In vivo studies demonstrated that the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . Furthermore, the compound induced the death of cultured HCC cells in a dose- and time-dependent manner .

Action Environment

The physiological environment and limitations of the compound as a small anticancer drug have been reported to affect its antitumor effect . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid typically involves the extraction and purification from Pteris semipinnata L. The compound is isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), and further purified to obtain the desired product .

Industrial Production Methods

large-scale extraction from natural sources, followed by purification using advanced chromatographic techniques, is a plausible approach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific molecular structure, which contributes to its distinct biological activities. Its ability to inhibit the NF-κB pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

77658-39-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1

InChI Key

AURKCYFYZBQUIZ-LJIVFDACSA-N

SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid
Reactant of Route 2
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid
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ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid
Reactant of Route 4
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid
Reactant of Route 5
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Reactant of Route 6
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid

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